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Introduction: The Critical Role of Silicon Nitride
Etching and the Case for Halomethane Chemistries

Silicon nitride (SiN) is a cornerstone material in modern microfabrication, prized for its
exceptional properties as a dielectric, a hard mask for lithography, and a passivation layer to
protect sensitive electronic components.[1][2] Its precise and selective removal is a frequent
and critical step in the manufacturing of integrated circuits and microelectromechanical systems
(MEMS).[3] For professionals in drug development and related life sciences, microfluidic
devices and biosensors often rely on the intricate patterning of SiN to create channels, wells,
and sensing elements.

Historically, the plasma etching of SiN has been dominated by perfluorocarbon (PFC) gases.
However, the high global warming potential of many PFCs has necessitated the exploration of
alternative etchant chemistries.[4] Halomethanes, particularly hydrofluorocarbons and
chlorofluorocarbons, present a viable alternative. This application note will provide a detailed
guide to the plasma etching of silicon nitride using halomethane-based gas mixtures.
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While there is a wealth of information on hydrofluorocarbons like trifluoromethane (CHF3),
specific literature on chlorotrifluoromethane (CFsCl) for SiN etching is less common.
Therefore, this guide will focus on the well-documented principles of halomethane plasma
chemistry, using CHFs as a primary example, to provide a robust framework that can be
adapted for process development with other halomethanes like CFsCIl. We will delve into the
underlying plasma chemistry, provide detailed experimental protocols, and discuss strategies
for process optimization to achieve desired etch characteristics.

Core Principles: Understanding Halomethane
Plasma Chemistry and SiN Etching Mechanisms

The efficacy of halomethane-based plasma etching of SiN hinges on the generation of specific
reactive species within the plasma and their subsequent interaction with the SiN surface.

Plasma Dissociation of Halomethanes

In a radio frequency (RF) plasma, energetic electrons collide with the precursor gas molecules
(e.g., CHF3), causing them to dissociate into a variety of ions and reactive neutral radicals. For
a hydrofluorocarbon like CHFs3, key reactive species include fluorine (F) radicals and CFx
radicals (e.g., CF2, CF3).[5] The presence of hydrogen in the plasma is also crucial, as it can
influence the formation of polymerizing species and react with nitrogen on the SiN surface.[6]

[7]

It is hypothesized that a chlorofluoromethane like CFsCl would similarly dissociate to produce F
and Cl radicals, as well as CFx and CClx radicals. The presence of both fluorine and chlorine
would offer a unique chemical environment for etching.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1293557?utm_src=pdf-body
https://pubs.aip.org/avs/jva/article/29/5/050601/244553/Hydrogen-effects-in-hydrofluorocarbon-plasma
https://ir.library.osaka-u.ac.jp/repo/ouka/all/78472/JVacSciTechnolA_29_05_050601.pdf
http://www.ispc-conference.org/ispcproc/ispc21/ID184.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Reactive Species

Fe (Fluorine Radicals)
Precursor Gases

CHFs (Trifluoromethane) CFx Radicals
w Plasma Environment (RE£nergy) |
- Dissociation He (Hydrogen Radicals)

02 (Oxygen) High-Energy Electrons
wM
Hz (Hydrogen) O¢ (Oxygen Radicals)

Click to download full resolution via product page

Caption: Generalized plasma dissociation of halomethane and additive gases.

Surface Reactions and Etch Mechanism

The etching of SiN in a halomethane plasma is a complex interplay of chemical etching by
reactive radicals and physical sputtering by energetic ions.

» Adsorption and Reaction: Fluorine radicals are the primary etchant for silicon, readily
adsorbing onto the SiN surface and breaking Si-N bonds to form volatile silicon tetrafluoride
(SiF4).[3] The energy of the Si-N bond is lower than that of the Si-O bond, which is a key
factor in achieving selectivity over silicon dioxide (SiO2).[3]

» Role of Hydrogen: Hydrogen plays a multifaceted role. It can react with nitrogen on the SiN
surface to form volatile species like HCN, which enhances the etch rate.[6] Additionally,
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hydrogen can scavenge fluorine radicals in the gas phase to form HF, which can either
desorb or participate in etching.[8]

o Polymer Formation and Selectivity: A critical aspect of hydrofluorocarbon plasmas is the
formation of a thin fluorocarbon (CFx) polymer layer on the surfaces.[1] This polymer layer
can inhibit etching. The presence of oxygen in the plasma can help to control this polymer
formation by reacting with carbon to form volatile CO and CO2.[9] The balance between
polymer deposition and removal is key to achieving high selectivity, as the polymer tends to
form more readily on silicon than on silicon nitride or silicon dioxide.[2]

e lon Bombardment: Energetic ions from the plasma, such as CHF2*, bombard the surface,
providing the energy to break Si-N bonds and enhance the desorption of etch byproducts.[5]
This ion bombardment is directional, leading to anisotropic etching with vertical sidewalls.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the plasma etching of silicon nitride using a
hydrofluorocarbon gas mixture (CHFs/Oz2) in a reactive ion etching (RIE) system. This protocol
can serve as a robust starting point for developing a process with other halomethanes.

Equipment and Materials

e Reactive lon Etching (RIE) System: A capacitively coupled or inductively coupled plasma
(ICP) etcher.

* Gases:
o Trifluoromethane (CHF3), high purity
o Oxygen (0Oz2), high purity
o Argon (Ar) or Helium (He) for plasma stability and dilution

e Substrates: Silicon wafers with deposited silicon nitride films. Masking material (e.qg.,
photoresist, silicon dioxide) should be patterned on the SiN.

e Metrology Tools:
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o Ellipsometer or reflectometer for measuring film thickness.
o Scanning Electron Microscope (SEM) for examining etch profiles.

o Atomic Force Microscope (AFM) for surface roughness analysis.

Experimental Workflow
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Caption: A typical experimental workflow for SiN plasma etching.
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Step-by-Step Protocol

Pre-processing:
o Clean the silicon nitride substrate to remove any organic or particulate contamination.

o Apply and pattern the desired etch mask (e.g., photoresist) using standard lithography
techniques.

Chamber Preparation and Loading:

o Perform a chamber clean with an oxygen plasma to remove any residual polymer from
previous runs.

o Load the masked substrate into the RIE chamber.
Pump Down and Gas Introduction:
o Pump the chamber down to a base pressure typically in the range of 10-° to 10> Torr.

o Introduce the process gases at the desired flow rates. A typical starting point for a
CHFs/O:z process is provided in the table below.

Plasma Ignition and Etching:
o Set the process pressure, typically between 10 and 100 mTorr.
o Apply RF power to the electrode to ignite the plasma.

o Etch for a predetermined time based on the expected etch rate, or until an endpoint
detection system indicates the completion of the etch.

Post-Etching and Characterization:

o

Turn off the RF power and gas flows, and vent the chamber to atmospheric pressure.

[¢]

Remove the substrate from the chamber.

[¢]

Strip the remaining mask material using an appropriate solvent or plasma ashing process.
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o Characterize the etch depth, profile, selectivity, and surface roughness using the

metrology tools listed above.

Process Optimization and Characterization

Fine-tuning the process parameters is crucial for achieving the desired etch results. The
following table summarizes the key parameters and their general effects on the etching of
silicon nitride with a CHF3-based plasma.
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Parameter Typical Range

Effect on SIN
Etch Rate

Effect on
Selectivity
(SiN:SiO2)

Effect on
Anisotropy

RF Power (W) 50-300W

Increases with
power due to

higher ion energy

Can decrease at
very high powers
due to increased

physical

Improves with
higher power due
to more

energetic and

Pressure (mTorr) 10 - 100 mTorr

and density. sputtering of directional ion
SiO2. bombardment.
Can increase
initially due to
) Generally Decreases at
higher reactant i )
improves at higher pressures

concentration,
but may
decrease at

higher pressures

higher pressures
due to more

chemical etching

due to increased
scattering of

ions, leading to

and polymer more isotropic
due to more ] ]
o formation. etching.
collisions and
lower ion energy.
Can be

Increases with

flow rate up to a

Can improve with

higher flow due

influenced by the

CHFs Flow Rate ] ] i balance of
20 - 100 sccm certain point, to increased

(sccm) etchant and

then may polymer o

] polymerizing
saturate. formation. )
species.

Oz Flow Rate 2 - 20 sccm Has a complex Crucial for Can be improved
(sccm) effect; small selectivity; a by optimizing the

additions can

increase the etch

small amount of

O: is often

polymer-

passivating layer

rate by needed to control  on the sidewalls.
consuming polymer
polymer, but formation and
larger amounts enhance
can dilute the selectivity.
etchant and
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passivate the

surface.[9]

Can be affected
by the

temperature

Generally
Can be
influenced by the

increases with
Substrate temperature due
20-80°C dependence of

Temperature (°C) to enhanced volatility of etch

the etch rates of
both SiN and
SiOa.

surface byproducts.

reactions.

Troubleshooting Common Issues

Issue

Potential Cause(s) Suggested Solution(s)

o ) Increase RF power, optimize
Insufficient RF power, incorrect i
) ) CHF3/Oz2 ratio (may need more
Low Etch Rate gas mixture, excessive
N O:2 to reduce polymer), check
polymer deposition.

gas flow rates.

Excessive RF power leadingto  Reduce RF power, decrease

Poor Selectivity to SiO2 physical sputtering, insufficient Oz flow or increase CHFs flow

polymer formation. to promote polymer formation.

Decrease process pressure,

Isotropic (undercut) Profile

High pressure, low RF power.

increase RF power to enhance

directional ion bombardment.

Rough Etched Surface

Micromasking from residual
contaminants or excessive

polymer formation.

Ensure proper pre-etch
cleaning, optimize O: flow to

control polymer deposition.

Conclusion

The plasma etching of silicon nitride using halomethane-based gas mixtures is a versatile and
critical process in microfabrication. While specific data for chlorotrifluoromethane (CFsCl) is
limited, the well-established principles of hydrofluorocarbon chemistries, particularly with CHFs,
provide a solid foundation for process development. By carefully controlling process
parameters such as RF power, pressure, and gas composition, researchers and engineers can
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achieve the desired etch rate, selectivity, and anisotropy required for their specific applications.
The protocols and guidelines presented in this application note offer a comprehensive starting
point for successful silicon nitride etching, enabling the fabrication of advanced microelectronic
and microfluidic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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